Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate
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Overview
Description
Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form 2-aminobenzamide, which is then cyclized to form the quinazoline ring. The 4-nitrophenyl group is introduced through a nitration reaction, and the propyl ester is formed by esterification of the carboxylic acid group with propanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis. Advanced purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Amino derivatives: Formed by reduction of the nitro group.
Dihydroquinazoline derivatives: Formed by reduction of the quinazoline ring.
Substituted quinazoline derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The propyl ester group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets .
Comparison with Similar Compounds
Propyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent that inhibits the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based anticancer drug that targets EGFR.
Prazosin: A quinazoline derivative used to treat hypertension by blocking alpha-1 adrenergic receptors.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the propyl ester enhances its reactivity and lipophilicity, respectively, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H20N4O4 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
propyl 4-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C24H20N4O4/c1-2-15-32-24(29)17-7-11-18(12-8-17)25-23-20-5-3-4-6-21(20)26-22(27-23)16-9-13-19(14-10-16)28(30)31/h3-14H,2,15H2,1H3,(H,25,26,27) |
InChI Key |
MGTCGOQCHXNXQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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